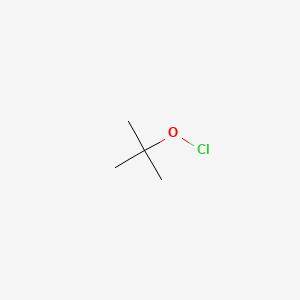
2-Chloro-2-butene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-2-butene is an organic compound with the molecular formula C₄H₇Cl. It is a chlorinated derivative of butene and exists in two geometric isomers: (E)-2-chloro-2-butene and (Z)-2-chloro-2-butene. This compound is of interest due to its reactivity and applications in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloro-2-butene can be synthesized through the addition of hydrochloric acid to 2-butene. The reaction proceeds via a two-step mechanism where the pi electrons of the double bond attack the hydrogen of hydrochloric acid, forming a carbocation intermediate. The chloride ion then attacks the carbocation, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the same hydrochlorination process but on a larger scale. The reaction is carried out in the presence of a catalyst to increase the reaction rate and yield. The product is then purified through distillation to obtain the desired isomer.
化学反应分析
Types of Reactions: 2-Chloro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo dehydrohalogenation to form butadiene.
Addition Reactions: It can react with halogens or hydrogen halides to form dihalides or haloalkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxides, and amines.
Elimination: Strong bases such as potassium hydroxide or sodium ethoxide are used.
Addition: Halogens like bromine or chlorine and hydrogen halides like hydrochloric acid or hydrobromic acid are used.
Major Products:
Substitution: Products include alcohols, ethers, and amines.
Elimination: The major product is butadiene.
Addition: Products include dihalides and haloalkanes.
科学研究应用
2-Chloro-2-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies involving the reactivity of alkenes and the effects of halogenation.
Medicine: It is explored for its potential use in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2-chloro-2-butene involves its reactivity as an alkene and a halide. The double bond allows it to participate in addition reactions, while the chlorine atom makes it susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
相似化合物的比较
2-Chlorobutane: Similar in structure but lacks the double bond, making it less reactive in addition reactions.
1-Chloro-2-butene: Similar but with the chlorine atom on a different carbon, leading to different reactivity and products.
2-Bromo-2-butene: Similar but with a bromine atom instead of chlorine, affecting its reactivity and reaction conditions.
Uniqueness: 2-Chloro-2-butene is unique due to its combination of a double bond and a chlorine atom, which allows it to undergo a wide range of chemical reactions. Its geometric isomers also provide additional diversity in its reactivity and applications.
属性
CAS 编号 |
4461-41-0 |
|---|---|
分子式 |
C4H7Cl |
分子量 |
90.55 g/mol |
IUPAC 名称 |
(E)-2-chlorobut-2-ene |
InChI |
InChI=1S/C4H7Cl/c1-3-4(2)5/h3H,1-2H3/b4-3+ |
InChI 键 |
DSDHFHLZEFQSFM-ONEGZZNKSA-N |
SMILES |
CC=C(C)Cl |
手性 SMILES |
C/C=C(\C)/Cl |
规范 SMILES |
CC=C(C)Cl |
Pictograms |
Flammable; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary unimolecular dissociation pathways of the 2-buten-2-yl radical, and how does 2-chloro-2-butene play a role in studying these pathways?
A1: The 2-buten-2-yl radical can dissociate through three main pathways:
Q2: How does the reactivity of this compound with the nitrate radical (NO3) compare to other chlorinated butenes?
A2: Studies employing FTIR spectroscopy have revealed that this compound, with the chlorine atom substituted at a carbon participating in the double bond, reacts with the nitrate radical (NO3) to predominantly produce acid chlorides, aldehydes, and nitrogen dioxide (NO2). [] This product distribution differs from chlorinated butenes where the chlorine atom is substituted at a carbon adjacent to the double bond. In those cases, the primary products are aldehydes, chlorinated carbonyl nitrate compounds, and NO2. [] These findings highlight the influence of chlorine atom positioning on the reactivity and product formation pathways in reactions with NO3.
Q3: Can this compound be used to synthesize other fluorinated compounds?
A3: Yes, this compound can serve as a precursor in the synthesis of specific fluorinated hydrocarbons. For instance, catalytic hydrogenation of 1,1,1,1,4,4,4-hexafluoro-2-chloro-2-butene in the presence of a base like potassium hydroxide yields 1,1,1,4,4,4-hexafluorobutane. [] This synthetic route highlights the potential of this compound as a starting material for accessing a variety of fluorinated compounds with potential applications in various fields.
Q4: How does the presence of a chlorine atom in this compound influence the nuclear magnetic resonance (NMR) spectrum compared to its non-chlorinated counterpart?
A5: The presence of a chlorine atom in this compound significantly affects its 1H-NMR spectrum compared to 2-butene. Specifically, in the 1H-NMR spectrum of polychloroprene (a polymer derived from this compound) dissolved in C6D6, the CH proton signal splits into two distinct triplet peaks. [] These peaks correspond to the CH protons in the trans-1,4 and cis-1,4 isomers of the polymer. [] This splitting pattern arises from the chlorine atom's influence on the chemical environment and spin-spin coupling of nearby protons, enabling the differentiation and quantification of these isomers in the polymer structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















